molecular formula C9H17NO B15329378 (6-Oxaspiro[3.5]nonan-7-YL)methanamine

(6-Oxaspiro[3.5]nonan-7-YL)methanamine

Cat. No.: B15329378
M. Wt: 155.24 g/mol
InChI Key: JVIMPJKUXHPSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Oxaspiro[3.5]nonan-7-YL)methanamine is a spirocyclic organic compound featuring a six-membered oxaspiro ring fused to a cyclopentane moiety, with a primary amine (-CH2NH2) substituent at the 7-position. Its molecular formula is C9H17NO, with a molecular weight of 155.24 g/mol and a CAS registry number 1554317-63-3 . The compound is commercially available as a hydrochloride salt (CAS: EN300-384673) for research applications, with purity levels typically exceeding 95% .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

6-oxaspiro[3.5]nonan-7-ylmethanamine

InChI

InChI=1S/C9H17NO/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8H,1-7,10H2

InChI Key

JVIMPJKUXHPSSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(OC2)CN

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

(6-Oxaspiro[3.5]nonan-7-yl)methanamine (C₉H₁₇NO, MW 155.24 g/mol) features a spirocyclic ether core fused to a methanamine group. The IUPAC name, 7-oxaspiro[3.5]nonan-8-ylmethanamine, reflects its bicyclic structure, where a tetrahydrofuran ring is spiro-fused to a cyclopentane moiety. Key identifiers include:

  • InChIKey : CNCNJIRLJVTYCG-UHFFFAOYSA-N
  • SMILES : C1CC2(C1)CCOC(C2)CN
  • logD (pH 7.4) : Experimental values indicate moderate lipophilicity, critical for bioavailability.

Synthetic Routes

Ring-Closing Metathesis (RCM)

RCM is a cornerstone for constructing the spirocyclic ether framework. A representative protocol involves:

  • Substrate Preparation : Allyl ether derivatives (e.g., diene precursors) are synthesized from cyclopentanol or analogous alcohols.
  • Catalysis : Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C induces cyclization.
  • Workup : Purification via silica gel chromatography yields the spirocyclic ether intermediate.

Example :
$$
\text{Diene precursor} \xrightarrow{\text{Grubbs catalyst}} \text{7-Oxaspiro[3.5]nonane} \quad
$$

Amine Functionalization

The methanamine group is introduced via reductive amination or nitro reduction:

Reductive Amination
  • Substrate : Spirocyclic ketone intermediate.
  • Reagents : Ammonium acetate and sodium cyanoborohydride in methanol.
  • Conditions : Stirred at room temperature for 12 hours.
  • Yield : 60–75% after HPLC purification.
Nitro Reduction
  • Substrate : Nitro-spirocyclic compound.
  • Reagents : H₂/Pd-C (10% w/w) in ethanol.
  • Conditions : Hydrogenation at 50 psi for 6 hours.
  • Yield : 85–90%.

Optimization Strategies

Solvent and Catalyst Screening

  • Solvents : Tetrahydrofuran (THF) outperforms DMF in RCM due to better catalyst solubility.
  • Catalysts : Hoveyda-Grubbs catalyst reduces side products compared to Grubbs 1st-gen.

Protecting Group Chemistry

  • Boc Protection : Tert-butyloxycarbonyl (Boc) groups prevent amine oxidation during spirocycle formation. Deprotection with TFA/CH₂Cl₂ (1:1) restores the free amine.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.70–3.55 (m, 2H, OCH₂), 2.80–2.65 (m, 2H, CH₂NH₂), 1.90–1.40 (m, 10H, spiro-CH₂).
  • ¹³C NMR : 75.2 (OCH₂), 45.1 (CH₂NH₂), 32.8–22.1 (spiro-C).

Purity and Solubility

  • HPLC : ≥95% purity (C18 column, acetonitrile/water gradient).
  • Aqueous Solubility : 12 mg/mL at pH 7.4, suitable for biological assays.

Industrial-Scale Production

Enamine Ltd. reports a scalable three-step process:

  • Spirocycle Formation : RCM of diallyl ether (20 kg scale, 80% yield).
  • Oxidation : TEMPO/NaClO₂ to ketone (90% yield).
  • Reductive Amination : NH₄OAc/NaBH₃CN (75% yield).

Challenges and Solutions

Byproduct Formation

  • Issue : Over-reduction in nitro-to-amine conversions.
  • Solution : Lower H₂ pressure (30 psi) and shorter reaction times.

Crystallization Difficulties

  • Issue : Oily residues during final isolation.
  • Solution : Salt formation (e.g., HCl salt) enhances crystallinity.

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in angiotensin receptor antagonists.
  • Derivatives : N-Alkylated analogs show improved blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

{6-oxaspiro[3.5]nonan-7-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methanamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of {6-oxaspiro[3.5]nonan-7-yl}methanamine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from the reactions of {6-oxaspiro[3.5]nonan-7-yl}methanamine include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products have various applications in chemical synthesis and biological research.

Scientific Research Applications

{6-oxaspiro[3.5]nonan-7-yl}methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {6-oxaspiro[3.5]nonan-7-yl}methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The spirocyclic structure provides a rigid framework that can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogs with Modified Spiro Frameworks

The following table compares (6-Oxaspiro[3.5]nonan-7-YL)methanamine with key analogs differing in ring size, substituent position, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature Source/Pricing (2025)
This compound C9H17NO 155.24 1554317-63-3 6-oxaspiro[3.5] framework, -CH2NH2 at C7 $701/50mg (hydrochloride)
2-{2-Oxaspiro[3.5]nonan-7-yl}ethanamine C10H19NO 169.26 CID 165690040 Ethylamine chain at C7, expanded spiro ring Research-grade
1-{6-Oxaspiro[3.5]nonan-9-yl}methanamine C9H17NO 155.24 1554317-63-3 -CH2NH2 at C9 (positional isomer) Not commercially available
{2-Oxaspiro[4.4]nonan-3-yl}methanamine C10H19NO 169.26 - Larger spiro[4.4] framework Custom synthesis

Key Observations :

  • Positional isomerism (C7 vs.
  • Ring expansion (e.g., spiro[3.5] → spiro[4.4]) increases molecular weight and conformational flexibility, which may influence pharmacokinetics .
  • The ethylamine derivative (C10H19NO) demonstrates how chain elongation enhances hydrophilicity, with a predicted collision cross-section of 169.26 Ų .

Azaspiro Derivatives

Replacing the oxygen atom in the spiro framework with nitrogen generates azaspiro analogs, which exhibit distinct electronic properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanamine C11H22N2 182.31 1420980-75-1 Nitrogen in spiro ring, ethyl group
1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine C7H12N2O 140.18 2649017-03-6 Hybrid oxa/aza ring, unsaturated

Key Observations :

  • Azaspiro derivatives (e.g., CAS: 1420980-75-1 ) exhibit higher basicity due to the amine nitrogen, enhancing solubility in acidic media .

Commercial Availability and Pricing

This compound is marketed by Enamine Ltd and CymitQuimica, with the hydrochloride salt priced at €701/50mg . Comparatively, simpler spiro compounds like 2-oxaspiro[3.5]nonane-7-methanol (CAS: 1256546-76-5) are cheaper (€540/10g) due to lower synthetic complexity . Azaspiro derivatives command premium pricing (e.g., €2,102/500mg for 3-Ethynylcyclopentan-1-amine hydrochlorides) owing to specialized applications in kinase inhibitor development .

Pharmacological Potential and Research Findings

For example:

  • 4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives showed IC50 values of 2.1–8.3 μM against human lung cancer cells .

The rigidity of the spiro framework in this compound may enhance metabolic stability compared to linear amines, making it a candidate for CNS drug discovery .

Q & A

Advanced Research Question

  • Sigma Receptor Ligands : Acts as a scaffold for ligands targeting σ1/σ2 receptors, with modifications (e.g., azaspiro analogs) showing promise in neuropathic pain models .
  • Enzyme Inhibition : Derivatives inhibit cytochrome P450 enzymes, requiring metabolic stability assays (e.g., liver microsome testing) .
  • Prodrug Development : Methanamine group functionalization (e.g., acyloxyalkyl carbamates) enhances bioavailability in preclinical models .

What analytical approaches validate the compound’s stability under varying storage conditions?

Basic Research Question

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4–8 weeks. Monitor degradation via LC-MS for oxidation byproducts (e.g., N-oxide formation) .
  • pH Stability Testing : Assess solubility and degradation in buffers (pH 1–9) to identify optimal storage formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.